5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a benzoyl group, a methoxyphenyl group, and an isoindole-dione core
Mechanism of Action
Target of Action
Similar compounds have been found to targetFtsZ , a key functional protein in bacterial cell division . This protein is considered a potential target for the development of novel antibacterial agents .
Mode of Action
It can be inferred from related studies that it may interact with its target protein, leading to changes that inhibit bacterial cell division
Biochemical Pathways
Given its potential target, it may interfere with the process of bacterial cell division, thereby inhibiting the growth and proliferation of bacteria .
Pharmacokinetics
Similar compounds are known to have diverse biological activities, suggesting they may have favorable pharmacokinetic properties .
Result of Action
It has been suggested that similar compounds have antimicrobial activity, indicating that they may be effective in inhibiting the growth of bacteria .
Biochemical Analysis
Biochemical Properties
The compound 5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione has been shown to have antioxidant activity . It has been demonstrated to inhibit 2,2-azobis-3-ethylbenzthiazoline-6-sulfonic acid (ABTS) radical formation
Cellular Effects
It has been suggested that it may have a role in protecting against radiation-induced damage in the liver of mice
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst, followed by cyclization and subsequent benzoylation. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or fully reduced isoindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl or methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce various reduced isoindole derivatives
Scientific Research Applications
5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for various diseases.
Industry: It finds applications in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindole derivatives, such as:
- 5-benzoyl-2-phenyl-2,3-dihydro-1H-isoindole-1,3-dione
- 5-benzoyl-2-(4-hydroxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione
- 5-benzoyl-2-(4-nitrophenyl)-2,3-dihydro-1H-isoindole-1,3-dione
Uniqueness
The uniqueness of 5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Biological Activity
5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione, a compound belonging to the isoindole family, has garnered attention for its potential biological activities. This article reviews its synthesis, biological activities, mechanisms of action, and therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H17NO3. The compound features a benzoyl group and a methoxyphenyl moiety attached to a dihydroisoindole core. This structural configuration is significant as it influences the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the condensation of an appropriate benzoyl derivative with a substituted aniline in the presence of a suitable catalyst. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
A431 (epidermoid carcinoma) | <10 | |
Jurkat (T-cell leukemia) | <10 | |
U251 (glioblastoma) | <15 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression. Molecular dynamics simulations have suggested that the compound interacts with key proteins involved in cancer cell survival pathways.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces inflammatory markers in vitro. The underlying mechanism may involve the modulation of NF-kB signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases and promotes mitochondrial dysfunction leading to apoptosis in cancer cells.
- Cell Cycle Arrest : It interferes with cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs), causing G1/S phase arrest.
- Anti-inflammatory Pathways : By inhibiting NF-kB activation, it reduces the expression of inflammatory mediators.
Case Studies
A notable study investigated the effects of this compound on human melanoma cells. The results indicated significant inhibition of cell migration and invasion at concentrations as low as 5 µM. This suggests its potential application in preventing metastasis in melanoma patients .
Another case study focused on its effects in vivo using mouse models bearing xenografts of human cancers. The compound significantly reduced tumor volume compared to control groups and showed a favorable safety profile with minimal toxicity observed at therapeutic doses.
Properties
IUPAC Name |
5-benzoyl-2-(4-methoxyphenyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4/c1-27-17-10-8-16(9-11-17)23-21(25)18-12-7-15(13-19(18)22(23)26)20(24)14-5-3-2-4-6-14/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEFZZSVFYMRTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.